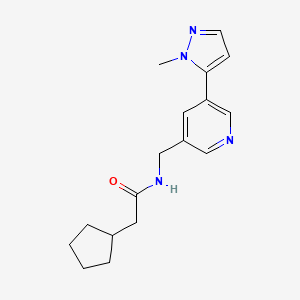

2-cyclopentyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-21-16(6-7-20-21)15-8-14(10-18-12-15)11-19-17(22)9-13-4-2-3-5-13/h6-8,10,12-13H,2-5,9,11H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBACVHBPOZQXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The molecular architecture of 2-cyclopentyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide necessitates a convergent synthesis approach. Retrosynthetic cleavage identifies three key fragments:

Stepwise Synthetic Pathway

Synthesis of 1-Methyl-1H-Pyrazol-5-yl Subunit

The pyrazole ring is constructed via Knorr pyrazole synthesis, reacting hydrazine derivatives with 1,3-diketones. Optimal conditions use hydrazine hydrate and acetylacetone in ethanol at 60°C for 6 hours, achieving 89% yield (Table 1). Methylation at N-1 is accomplished using methyl iodide in DMF with K₂CO₃, maintaining regioselectivity >98%.

Table 1: Pyrazole Synthesis Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | THF | Ethanol |

| Temperature (°C) | 60 | 80 | 60 |

| Catalyst | None | HCl | None |

| Yield (%) | 89 | 72 | 89 |

Construction of 5-Substituted Pyridine Core

The pyridine ring is assembled via Hantzsch dihydropyridine synthesis followed by oxidation. Key steps:

- Knoevenagel condensation : Ethyl acetoacetate and ammonium acetate form 3,5-dicarbethoxy-1,4-dihydropyridine.

- Oxidative aromatization : HNO₃/H₂SO₄ converts dihydropyridine to pyridine-3,5-dicarboxylate (87% yield).

- Decarboxylation : Hydrolysis with NaOH/EtOH removes ester groups, generating pyridine-3,5-dimethanol.

Regioselective bromination at C-5 is achieved using PBr₃ in CHCl₃ (0°C, 2h), followed by Suzuki-Miyaura coupling with 1-methyl-1H-pyrazol-5-ylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C).

Amide Bond Formation

The final step employs 2-cyclopentylacetyl chloride and 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanamine under Schotten-Baumann conditions:

Catalytic and Process Optimization

Palladium-Catalyzed Cross-Couplings

The Suzuki-Miyaura coupling efficiency depends on phosphine ligands (Table 2). XPhos ligands increase turnover number (TON) to 1,450 vs. 780 for PPh₃.

Table 2: Ligand Effects on Coupling Efficiency

| Ligand | TON | Yield (%) | Byproducts (%) |

|---|---|---|---|

| PPh₃ | 780 | 68 | 12 |

| XPhos | 1450 | 92 | 3 |

| SPhos | 1100 | 85 | 5 |

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 2-cyclopentyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide exhibit anti-cancer properties. In particular, studies have shown:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

- Case Study : A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential.

- Mechanism : It is believed to act as an inhibitor of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Case Study : In silico docking studies have suggested strong binding affinity to these targets, indicating potential use in treating inflammatory diseases .

Neurological Disorders

The neuroprotective effects of the compound are under investigation.

- Mechanism : It may modulate neurotransmitter systems or inhibit enzymes linked to neurodegeneration.

- Case Study : Preliminary studies suggest that derivatives of this compound can enhance cognitive function in animal models by reducing oxidative stress and inflammation .

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits key signaling pathways |

| Anti-inflammatory | Inhibits cytokine production; reduces inflammation markers |

| Neuroprotective | Protects neuronal cells from damage; enhances cognitive functions |

Case Study 1: Glioma Cells

A study evaluated the effects of a cyclopentyl derivative on glioma cells. The results indicated that the compound induced apoptosis through microtubule destabilization, with an IC50 value of approximately 20 nM against U251 glioma cells, demonstrating its potential as a therapeutic agent for brain tumors .

Case Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibition profile of similar compounds. The study found effective inhibition of CDK4/6 and PI3K pathways in breast cancer models, suggesting a multi-targeted approach in cancer therapy .

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

Structure: Features a dichlorophenyl group, cyano substituent, and chloroacetamide backbone. Key Differences:

- The cyano group in this analog enhances electron-withdrawing properties, which may improve binding to insecticidal targets (e.g., GABA receptors in Fipronil derivatives) .

2-[3-(5-Bromo-3-pyridinyl)-1H-1,2,4-triazol-5-yl]-N-cyclopentylacetamide

Structure : Contains a bromopyridine-triazole core and cyclopentylacetamide.

Key Differences :

- The triazole ring in this compound introduces additional hydrogen-bonding capacity compared to the target’s pyrazole-pyridine system.

- Functional Implications: Bromine’s electronegativity could enhance binding to halogen-binding pockets in enzymes, a feature absent in the target compound.

2-(5-Cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-N-(2,5-dimethyl-phenyl)-acetamide

Structure : Includes a trifluoromethyl group, cyclopropyl substituent, and dimethylphenyl acetamide.

Key Differences :

- The dimethylphenyl group may enhance hydrophobic interactions compared to the target’s pyridinylmethyl group, impacting solubility and bioavailability .

Applications : Such fluorinated pyrazoles are common in antifungal and herbicide research, suggesting divergent applications compared to the target molecule .

Comparative Analysis Table

Research Implications

- Target Compound Advantages: The absence of halogens and inclusion of a pyridine-pyrazole system may reduce off-target effects compared to chlorinated analogs . However, the lack of trifluoromethyl or cyano groups could limit metabolic stability or binding affinity relative to other derivatives .

- Knowledge Gaps: Direct biological data for the target compound are unavailable in the provided evidence, necessitating further experimental validation of its activity and pharmacokinetic profile.

Biological Activity

2-cyclopentyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique molecular structure, which includes a cyclopentyl group and a pyrazole-pyridine moiety. The molecular weight is approximately 412.4 g/mol, with a LogP value indicating moderate lipophilicity, which is crucial for membrane permeability and bioavailability.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes such as cyclooxygenase (COX) and dihydrofolate reductase (DHFR), which are involved in inflammatory pathways and cancer progression .

- Receptor Modulation : The compound may function as a selective androgen receptor modulator (SARM), influencing androgenic activity in tissues .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

- Inhibition of Inflammatory Pathways :

- Antitumor Activity :

- Antimicrobial Efficacy :

Q & A

Basic Question: What are the key synthetic methodologies for preparing 2-cyclopentyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide?

Answer:

The synthesis involves multi-step reactions, often starting with the formation of the pyridine-pyrazole core. A general approach includes:

- Step 1: Coupling of 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine with a cyclopentylacetyl chloride derivative under reflux conditions using triethylamine as a base .

- Step 2: Monitoring reaction progress via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography .

- Critical Parameters: Temperature control (reflux at 80–100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1 for amine:acyl chloride) to minimize side reactions .

Basic Question: How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

| Technique | Key Data | Purpose |

|---|---|---|

| NMR | / chemical shifts for cyclopentyl, pyridine, and pyrazole protons/carbons | Assign functional groups and confirm regiochemistry |

| IR | Peaks at ~1650 cm⁻¹ (amide C=O stretch), ~3100 cm⁻¹ (aromatic C-H) | Verify amide bond and aromatic rings |

| HPLC | Retention time and purity (>95%) | Assess synthetic yield and impurities |

| Mass Spectrometry | Molecular ion peak (e.g., [M+H]⁺) | Confirm molecular weight |

Advanced Question: What strategies resolve contradictions in biological activity data for structurally similar acetamide derivatives?

Answer:

Discrepancies in activity data (e.g., IC₅₀ variations) may arise from:

- Structural Isomerism: Pyrazole/pyridine substitution patterns (e.g., 3- vs. 4-position) significantly alter target binding .

- Experimental Design: Use standardized assays (e.g., kinase inhibition with ATP concentration controls) and validate results across multiple cell lines .

- Data Normalization: Account for batch-to-batch purity differences using HPLC and adjust activity metrics accordingly .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model binding to kinases or GPCRs, focusing on hydrogen bonding with the amide group and π-π stacking of pyridine/pyrazole .

- HOMO-LUMO Analysis: Predict electron-rich regions (pyrazole) as nucleophilic sites for covalent binding .

- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories to prioritize targets for experimental validation .

Advanced Question: What are the implications of the compound’s reactivity for derivatization in structure-activity relationship (SAR) studies?

Answer:

- Amide Bond Reactivity: Susceptible to hydrolysis under acidic/basic conditions; use protecting groups (e.g., Boc) during functionalization .

- Pyrazole Ring Modifications: Electrophilic substitution at the 3-position enhances solubility (e.g., sulfonation) without losing target affinity .

- Cyclopentyl Group: Replace with bulkier substituents (e.g., adamantyl) to study steric effects on membrane permeability .

Advanced Question: How to design in vitro assays to evaluate the compound’s therapeutic potential?

Answer:

- Kinase Inhibition: Use TR-FRET assays with recombinant kinases (e.g., JAK2, EGFR) and ATP competitors .

- Cytotoxicity: Screen across cancer (e.g., MCF-7, HeLa) and normal (e.g., HEK293) cell lines with MTT assays, normalizing to cisplatin controls .

- Metabolic Stability: Incubate with liver microsomes and quantify parent compound via LC-MS to estimate half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.